molecular formula C6H8BrN3 B1377613 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1378861-55-2

3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B1377613
M. Wt: 202.05 g/mol
InChI Key: XDINJRVXGNVXRV-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the CAS Number: 1378861-55-2 . It has a molecular weight of 202.05 . The compound is solid in its physical form .


Synthesis Analysis

While specific synthesis methods for 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine were not found, a related compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride, has a documented synthesis method . This method involves several steps, including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH regulation .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8BrN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 202.05 . The compound should be stored in a refrigerator .

Scientific Research Applications

Medicinal Chemistry

  • Summary of Application : 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines are used in medicinal chemistry as building blocks for the development of therapeutic agents .
  • Methods of Application : The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . A small library of the triazolopyrazines with a variety of substituents in position 3 was created .
  • Results or Outcomes : The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .

Antibacterial Activity

  • Summary of Application : Triazolo [4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity .
  • Methods of Application : The compounds were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . Their antibacterial activity was evaluated using the microbroth dilution method .
  • Results or Outcomes : Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .

Synthetic Chemistry

  • Summary of Application : 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines are used in synthetic chemistry as building blocks for the development of various compounds .
  • Methods of Application : The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . A small library of the triazolopyrazines with a variety of substituents in position 3 was created .
  • Results or Outcomes : The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .

Enzyme Inhibitors

  • Summary of Application : 1,2,4-Triazolo [3,4-b] [1,3,4]thiadiazine derivatives have been synthesized and evaluated for their enzyme inhibitory activities .
  • Methods of Application : The compounds were synthesized and their structures were characterized using various techniques . Their enzyme inhibitory activities were evaluated using various biochemical assays .
  • Results or Outcomes : Some of the synthesized compounds showed moderate to good enzyme inhibitory activities .

Glycoconjugate Synthesis

  • Summary of Application : Compounds similar to “3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine” can be used in the synthesis of customized glycoconjugates .
  • Methods of Application : These compounds can be used as building blocks in the synthesis of glycoconjugates .
  • Results or Outcomes : The synthesis of these glycoconjugates can be used for various biocatalysis applications .

Chiral Synthesis

  • Summary of Application : Compounds similar to “3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine” can be used in the chiral synthesis of 5,6,7, (8-substituted)-tetrahydro-triazolo pyrazines .
  • Methods of Application : These compounds can be synthesized using N-sp3 protective groups .
  • Results or Outcomes : The synthesis of these compounds can be used for the development of various pharmaceuticals .

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDINJRVXGNVXRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2Br)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine

CAS RN

1378861-55-2
Record name 3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 4
Reactant of Route 4
3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 5
3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 6
3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine

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